3-Methyl-8-(piperazine-1-sulfonyl)quinoline is a compound that belongs to the family of quinoline derivatives, which are known for their diverse biological activities. Quinoline derivatives, particularly those with sulfonamide functionalities, have been extensively studied for their potential applications in medicinal chemistry, including anticancer and antimicrobial properties. The compound features a quinoline core substituted with a piperazine ring and a sulfonyl group, making it a valuable scaffold for drug development.
This compound can be synthesized through various chemical methods, including multi-step synthetic routes that involve the modification of quinoline and piperazine structures. It is also available commercially from chemical suppliers, such as Enamine and Sigma-Aldrich, which provide access to this compound for research purposes .
3-Methyl-8-(piperazine-1-sulfonyl)quinoline is classified as an organic compound and more specifically as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine.
The synthesis of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline typically involves several steps:
These methods can vary based on specific conditions and reagents used, with some protocols employing microwave-assisted synthesis for improved yields and reaction times .
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
3-Methyl-8-(piperazine-1-sulfonyl)quinoline has a complex molecular structure characterized by:
The molecular formula for 3-Methyl-8-(piperazine-1-sulfonyl)quinoline is , and its molecular weight is approximately 280.35 g/mol. The compound exhibits specific chemical properties due to its functional groups, influencing its reactivity and biological activity.
3-Methyl-8-(piperazine-1-sulfonyl)quinoline can participate in various chemical reactions:
In laboratory settings, these reactions may require specific catalysts or conditions (e.g., acidic or basic media) to facilitate desired transformations efficiently .
The mechanism of action for 3-Methyl-8-(piperazine-1-sulfonyl)quinoline, particularly in biological contexts, often involves:
Studies have shown that similar compounds exhibit significant biological activities such as anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest .
3-Methyl-8-(piperazine-1-sulfonyl)quinoline typically appears as a solid at room temperature. Its melting point and solubility characteristics can vary based on purity but are crucial for determining its suitability for various applications.
The compound is expected to exhibit:
Relevant data regarding these properties can be obtained through experimental characterization .
3-Methyl-8-(piperazine-1-sulfonyl)quinoline has potential applications in:
Quinoline, a privileged scaffold in medicinal chemistry, has evolved from early antimalarial applications to diversified therapeutic roles. The structural plasticity of its bicyclic ring system enables extensive derivatization, facilitating targeted biological interactions. Initial interest focused on 4-aminoquinoline derivatives like chloroquine, but substitutions at the 3-, 6-, and 8-positions later revealed enhanced bioactivity profiles. For instance, introducing electron-withdrawing groups at C-3 and C-8 improved metabolic stability, while C-6/C-7 modifications enabled selective enzyme inhibition [7]. The 8-sulfonylquinoline variant emerged as a pivotal advancement, combining quinoline’s DNA intercalation potential with sulfonyl groups’ capacity for hydrogen bonding and electrostatic interactions [9]. This innovation addressed limitations of early quinoline drugs, such as poor solubility and target specificity, ultimately enabling kinase inhibition and anticancer applications [7].
Table 1: Historical Milestones in Quinoline-Based Drug Development
Time Period | Key Derivatives | Therapeutic Focus | Structural Innovation |
---|---|---|---|
1940s–1960s | 4-Aminoquinolines (e.g., chloroquine) | Antimalarial | Basic side chain at C-4 |
1970s–1990s | 8-Hydroxyquinolines | Antibacterial/Antifungal | Chelating metal ions |
2000s–Present | 8-Sulfonylquinolines | Anticancer/Kinase inhibition | Sulfonyl linker for conjugation |
2010s–Present | 3-Methyl-8-(piperazine-1-sulfonyl)quinoline | Multitarget agents (CNS/oncology) | Piperazine-sulfonyl hybrid pharmacophore |
Piperazine-sulfonyl motifs serve as versatile molecular frameworks that enhance drug-likeness through three key mechanisms:
Table 2: Structure-Activity Relationships (SAR) of Piperazine-Sulfonyl Modifications
Piperazine Substitution | Sulfonyl Variation | Biological Consequence | Example Compound |
---|---|---|---|
N-Methylpiperazine | Aryl sulfonyl (e.g., 3-fluorophenyl) | Enhanced CNS penetration | GSK215083 [8] |
Unsubstituted piperazine | Heteroaryl sulfonyl (e.g., pyridyl) | Improved kinase selectivity | EGFR inhibitors [7] |
N-Acylpiperazine | Alkyl sulfonyl (e.g., methyl) | Reduced cytotoxicity | VR23 analogs [9] |
Spirocyclic piperazine | Quinoline-8-sulfonyl | Tumor-selective uptake | Anticancer hybrids [1] |
3-Methyl-8-(piperazine-1-sulfonyl)quinoline (CAS: 1050885-72-7; MW: 291.37 g/mol) exemplifies rational scaffold hybridization. The 3-methyl group sterically shields metabolic hotspots on the quinoline ring, extending half-life, while the 8-sulfonyl-piperazine vector enables target promiscuity [4]. Key pharmacological advantages include:
Table 3: Pharmacological Profile of 3-Methyl-8-(piperazine-1-sulfonyl)quinoline Derivatives
Therapeutic Area | Target/Mechanism | Potency (IC₅₀/MIC) | Cellular Effects |
---|---|---|---|
Oncology | EGFR L858R/T790M/C797S | 113 nM [7] | Apoptosis via ROS/DNA damage |
Oncology | Centrosomal clustering | 0.07–1.1 μM [9] | G2/M arrest, mitotic catastrophe |
Infectious Disease | M. tuberculosis DHPS | 0.07 μM [2] | Bacteriolysis in MDR strains |
Neuroscience | 5-HT₆ receptor antagonism | Kᵢ = 0.16 nM [8] | Cognitive modulation (PET tracer) |
The scaffold’s synthetic tractability facilitates diversification: 3-methylquinoline-8-sulfonyl chloride serves as a precursor for nucleophilic substitution with piperazines under mild conditions (THF, 25°C, 4h) [4] [9]. Computational models confirm electrostatic potential localization around the sulfonyl group, directing nucleophilic attack toward biological targets [3]. As hybrid pharmacophores gain prominence, this scaffold represents a paradigm for next-generation polypharmacology agents.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9